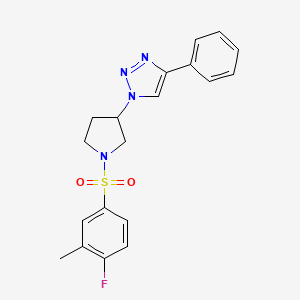![molecular formula C23H21FN2O5 B2874543 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide CAS No. 946204-93-9](/img/structure/B2874543.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a benzodioxole, a pyridinone, and an acetamide. The benzodioxole group is a type of aromatic ether that is often found in pharmaceuticals and natural products. The pyridinone is a heterocyclic compound that can have various biological activities. The acetamide group is a functional group consisting of a carbonyl group attached to a nitrogen atom, which is often found in various drugs and chemicals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and pyridinone rings would likely contribute to the rigidity of the molecule, while the acetamide group could potentially form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its molecular structure, functional groups, and stereochemistry. For example, it could potentially have a high boiling point due to the presence of multiple rings and polar functional groups .Wissenschaftliche Forschungsanwendungen
Src Kinase Inhibitory and Anticancer Activities
Compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide, such as thiazolyl N-benzyl-substituted acetamide derivatives, have been synthesized and evaluated for their Src kinase inhibitory activities and anticancer properties. These compounds were found to inhibit the proliferation of various cancer cell lines, including human colon carcinoma (HT-29), breast carcinoma (BT-20), and leukemia (CCRF-CEM) cells, highlighting their potential as anticancer agents (Fallah-Tafti et al., 2011).
Ligand-Protein Interactions and Photovoltaic Efficiency Modeling
Benzothiazolinone acetamide analogs have been studied for their light harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs). These compounds exhibit good free energy of electron injection and have been modeled for their photovoltaic efficiency, demonstrating their versatility in applications ranging from molecular docking to renewable energy sources (Mary et al., 2020).
Peripheral Benzodiazepine Receptors (PBR) Imaging
Compounds like N-(2,5-Dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide have been labeled with radiotracers for imaging peripheral benzodiazepine receptors (PBR) in the brain. These studies are crucial for understanding the role of PBR in various neurological conditions, offering insights into potential therapeutic targets (Zhang et al., 2003).
Pharmacological Evaluation as Analgesic Agents
The synthesis and pharmacological evaluation of related compounds, such as (indol-3-yl)alkylamides, have shown significant analgesic properties, comparable to reference drugs like flupirtine, ibuprofen, and diclofenac. These findings suggest potential applications in pain management (Fouchard et al., 2001).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O5/c1-15-8-19(27)22(29-13-16-2-5-18(24)6-3-16)11-26(15)12-23(28)25-10-17-4-7-20-21(9-17)31-14-30-20/h2-9,11H,10,12-14H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZFFSLEWYGGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NCC2=CC3=C(C=C2)OCO3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-[(1-Hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2874461.png)
![2-Cyclopentylsulfanyl-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2874463.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2874465.png)


![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(2-methylpropoxy)phenyl]methyl]acetamide](/img/structure/B2874469.png)


![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazol-3-yl)prop-2-enamide](/img/structure/B2874473.png)
![N-(2-fluorophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2874474.png)
![(Propan-2-yl)[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2874477.png)
![3,5,6,7-Tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-oxane]](/img/structure/B2874478.png)

